The Role of 8-Amino-7-oxononanoate in Biotin Synthesis: A Technical Guide
The Role of 8-Amino-7-oxononanoate in Biotin Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 8-amino-7-oxononanoate (B1240340) (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), in the de novo biosynthesis of biotin (B1667282) (Vitamin B7). While the initial query referenced 7-Oxononanoyl-CoA, this document clarifies the accurate nomenclature and enzymatic steps involved in this critical metabolic pathway. The biosynthesis of biotin is a well-conserved process in bacteria, archaea, fungi, and plants, and its absence in humans makes it an attractive target for the development of novel antimicrobial agents.
The Biotin Synthesis Pathway: An Overview
The synthesis of biotin is a multi-step enzymatic process that can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ring structure of biotin. 8-amino-7-oxononanoate (AON) is the product of the first committed step in the second stage of this pathway, marking the initiation of the formation of the ureido and tetrahydrothiophene (B86538) rings.
The enzyme responsible for the synthesis of AON is 8-amino-7-oxononanoate synthase , encoded by the bioF gene. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein [ACP]) with L-alanine.[1][2][3] The subsequent steps in the pathway involve the conversion of AON to dethiobiotin (B101835) via the actions of 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthetase (BioD), and finally the insertion of a sulfur atom by biotin synthase (BioB) to yield biotin.[4]
Quantitative Data on 8-Amino-7-oxononanoate Synthase (BioF) Kinetics
The kinetic parameters of BioF have been characterized in several organisms, revealing differences in substrate specificity and efficiency. The following table summarizes key quantitative data for this enzyme.
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | Pimeloyl-CoA | 25 | Not Reported | [5] |
| Escherichia coli | L-Alanine | 0.5 | Not Reported | [5] |
| Bacillus sphaericus | Pimeloyl-CoA | 1 | Not Reported | [2] |
| Bacillus subtilis | Pimeloyl-CoA | ~15 | Not Reported | [2] |
Experimental Protocols
Assay for 8-Amino-7-oxononanoate Synthase (BioF) Activity using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from Manandhar and Cronan (2017).[2]
Principle: The activity of BioF is determined by measuring the release of Coenzyme A (CoA) from the substrate pimeloyl-CoA. The amount of CoA produced is quantified by reverse-phase HPLC with UV detection.
Materials:
-
Purified BioF enzyme
-
Pimeloyl-CoA (substrate)
-
L-Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM L-alanine, 0.1 mM PLP, and 0.2 mM pimeloyl-CoA.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified BioF enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of 10% (w/v) TCA.
-
Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Elute the CoA using a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Monitor the absorbance at 260 nm to detect and quantify the released CoA.
-
Calculate the enzyme activity based on the amount of CoA produced per unit time per amount of enzyme.
Bioassay for 8-Amino-7-oxononanoate (AON) Production
This method provides a qualitative or semi-quantitative measure of AON synthesis by assessing the growth of a bacterial strain deficient in BioF.
Principle: An E. coli strain with a deletion in the bioF gene (ΔbioF) is unable to synthesize biotin and therefore cannot grow on a minimal medium lacking biotin. Supplementation with AON, the product of the BioF reaction, will rescue the growth of this strain.
Materials:
-
E. coli ΔbioF strain
-
Minimal medium agar (B569324) plates (lacking biotin)
-
Sterile filter paper discs
-
In vitro BioF reaction mixture (as described in 3.1, but can be a crude cell lysate containing overexpressed BioF)
-
Positive control: authentic AON standard
-
Negative control: reaction mixture without enzyme or substrate
Procedure:
-
Prepare a lawn of the E. coli ΔbioF strain on minimal medium agar plates.
-
Set up the in vitro BioF reaction and incubate for a suitable time.
-
Stop the reaction by heat inactivation (e.g., 10 minutes at 80°C).
-
Apply a small volume (e.g., 10 µL) of the reaction mixture, the positive control, and the negative control to separate sterile filter paper discs.
-
Place the discs on the surface of the bacterial lawn.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for zones of bacterial growth around the discs. The presence of a growth zone around the disc with the reaction mixture indicates the production of AON.
Signaling Pathways and Logical Relationships
The biotin synthesis pathway is a linear metabolic route. The following diagram, generated using the DOT language, illustrates the core steps of this pathway, highlighting the central role of 8-amino-7-oxononanoate synthase (BioF).
Caption: The biotin biosynthesis pathway, highlighting the synthesis of 8-amino-7-oxononanoate (AON) by BioF.
Regulation of the Biotin Synthesis Pathway
The expression of the genes involved in biotin synthesis is tightly regulated to ensure an adequate supply of this essential cofactor without wasteful overproduction. In Escherichia coli, the biotin biosynthetic genes (bioA, bioB, bioF, bioC, and bioD) are organized in the bio operon.[6]
The primary regulator of this operon is the bifunctional protein BirA .[7][8] BirA possesses two distinct activities: it functions as a biotin protein ligase, catalyzing the covalent attachment of biotin to its target enzymes, and it acts as a transcriptional repressor of the bio operon.[7][8]
The regulatory mechanism is dependent on the intracellular concentration of biotin. When biotin levels are low, BirA functions primarily as a ligase, activating biotin to biotinoyl-5'-AMP and transferring it to the apo-biotin carboxyl carrier protein (apo-BCCP).[7] In this state, the bio operon is derepressed, leading to the synthesis of the biotin biosynthetic enzymes.
Conversely, when biotin is abundant, it is converted by BirA to biotinoyl-5'-AMP. This molecule acts as a corepressor, binding to BirA and inducing its dimerization.[7] The BirA-biotinoyl-5'-AMP dimer then binds with high affinity to the bio operator sequence, sterically hindering the binding of RNA polymerase and thereby repressing the transcription of the bio operon.[1][7]
To date, there is no direct evidence for allosteric regulation of the 8-amino-7-oxononanoate synthase (BioF) enzyme itself by biotin or any other downstream metabolite in the pathway. The primary level of control appears to be at the level of gene transcription.
The following diagram illustrates the transcriptional regulation of the E. coli bio operon by BirA.
Caption: Transcriptional regulation of the E. coli bio operon by the bifunctional protein BirA.
References
- 1. researchgate.net [researchgate.net]
- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The E. coli bio operon: transcriptional repression by an essential protein modification enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
